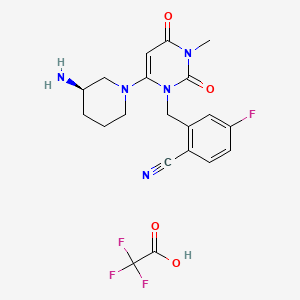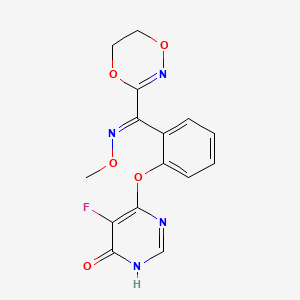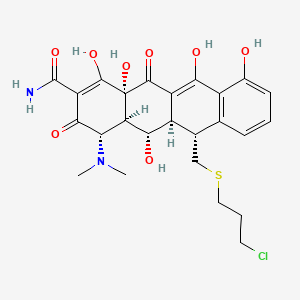
(1-Oxyl-2,2,3,5,5-pentamethyl-3-pyrroline-3-methyl) Methanethiosulfonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1-Oxyl-2,2,3,5,5-pentamethyl-3-pyrroline-3-methyl) Methanethiosulfonate is a complex organic compound with the molecular formula C11H20NO3S2 This compound is characterized by its unique structure, which includes a pyrrolidine ring substituted with methanesulfonyl and oxidanyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1-Oxyl-2,2,3,5,5-pentamethyl-3-pyrroline-3-methyl) Methanethiosulfonate typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the Pyrrolidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Methanesulfonyl Group: This step involves the reaction of the pyrrolidine intermediate with methanesulfonyl chloride under basic conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Análisis De Reacciones Químicas
Types of Reactions
(1-Oxyl-2,2,3,5,5-pentamethyl-3-pyrroline-3-methyl) Methanethiosulfonate can undergo various types of chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the oxidanyl group.
Substitution: The methanesulfonyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of sulfoxides or sulfones, while reduction can yield alcohols or amines.
Aplicaciones Científicas De Investigación
(1-Oxyl-2,2,3,5,5-pentamethyl-3-pyrroline-3-methyl) Methanethiosulfonate has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a potential candidate for studying enzyme interactions and biological pathways.
Medicine: It may have potential therapeutic applications due to its ability to interact with biological targets.
Industry: The compound can be used in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action of (1-Oxyl-2,2,3,5,5-pentamethyl-3-pyrroline-3-methyl) Methanethiosulfonate involves its interaction with molecular targets such as enzymes or receptors. The methanesulfonyl group can act as an electrophile, facilitating the formation of covalent bonds with nucleophilic sites on proteins or other biomolecules. This interaction can modulate the activity of the target molecule, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
(1-Oxyl-2,2,3,5,5-pentamethyl-3-pyrroline-3-methyl) Methanethiosulfonate: shares similarities with other sulfonyl-containing compounds, such as methanesulfonyl chloride and sulfonamides.
Pyrrolidine Derivatives: Compounds with similar pyrrolidine structures, such as proline and pyrrolidine-2-carboxylic acid.
Uniqueness
The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.
Propiedades
Número CAS |
339072-96-7 |
|---|---|
Fórmula molecular |
C11H21NO3S2 |
Peso molecular |
279.4 g/mol |
Nombre IUPAC |
1-hydroxy-2,2,3,5,5-pentamethyl-4-(methylsulfonylsulfanylmethyl)pyrrole |
InChI |
InChI=1S/C11H21NO3S2/c1-8-9(7-16-17(6,14)15)11(4,5)12(13)10(8,2)3/h13H,7H2,1-6H3 |
Clave InChI |
MMNQHAFLTLSLNX-UHFFFAOYSA-N |
SMILES |
CC1=C(C(N(C1(C)C)[O])(C)C)CSS(=O)(=O)C |
SMILES canónico |
CC1=C(C(N(C1(C)C)O)(C)C)CSS(=O)(=O)C |
Sinónimos |
2,5-Dihydro-2,2,3,5,5-pentamethyl-4-[[(methylsulfonyl)thio]methyl]-1H-pyrrol-1-yloxy; |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![Methyl Vinyl[1]sila Ferrocenophane](/img/structure/B587752.png)






![2-[deuterio(1,1,2,2-tetradeuterioethyl)amino]-2-(ethylamino)-N-(3-hydroxy-2,6-dimethylphenyl)acetamide](/img/structure/B587766.png)


